
Spectroscopic data for (S)-benzyl 2-methyl-3-
oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
(S)-benzyl 2-methyl-3-

oxopiperazine-1-carboxylate

Cat. No.: B1523903 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-benzyl 2-methyl-3-
oxopiperazine-1-carboxylate

Introduction
(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate (CAS No: 1373232-22-4) is a chiral

heterocyclic compound of significant interest in medicinal chemistry and drug development.[1]

[2][3] As a sophisticated building block, it serves as a crucial intermediate in the synthesis of

complex pharmaceutical agents, particularly those targeting neurological disorders.[4] Its rigid,

stereodefined scaffold allows for the precise spatial orientation of functional groups, a critical

aspect in designing molecules with high target specificity and efficacy.

The unambiguous structural confirmation and purity assessment of such intermediates are

paramount to the success of a synthetic campaign and the ultimate quality of an active

pharmaceutical ingredient (API). Spectroscopic analysis provides the definitive data required

for this characterization. This technical guide offers a comprehensive examination of the key

spectroscopic data for (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate, including Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). The insights provided herein are grounded in established principles and are intended to

equip researchers, scientists, and drug development professionals with a robust framework for

its identification and quality control.
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Molecular Structure and Numbering Scheme
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic

data. The structure of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate, with a systematic

numbering scheme for NMR assignment, is presented below. This numbering is used

consistently throughout this guide.
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Caption: Molecular structure of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate with

atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of

organic molecules in solution. It provides detailed information about the carbon-hydrogen

framework, atom connectivity, and stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR
A self-validating protocol ensures reproducibility and data integrity. The following is a standard

operating procedure for acquiring high-quality NMR data for this compound.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of

deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing

properties for molecules of this type and its well-defined residual solvent peak for chemical

shift referencing.[5][6]

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance

series). Higher fields provide better signal dispersion, which is crucial for resolving the

complex multiplets of the piperazine ring protons.

¹H NMR Acquisition:

Temperature: 298 K.

Referencing: Calibrate the chemical shift scale to the residual CHCl₃ peak at δ 7.26 ppm.

[6]

Parameters: Acquire data with 16-32 scans, a spectral width of 16 ppm, and a relaxation

delay of 2 seconds.

¹³C NMR Acquisition:

Technique: Use a proton-decoupled pulse sequence (e.g., zgpg30).
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Referencing: Calibrate the chemical shift scale to the central peak of the CDCl₃ triplet at δ

77.16 ppm.[5]

Parameters: Acquire data with 1024-2048 scans, a spectral width of 240 ppm, and a

relaxation delay of 2 seconds to ensure proper C=O signal detection.

¹H NMR Data and Interpretation
The proton NMR spectrum provides a unique fingerprint of the molecule. The expected

chemical shifts (δ), multiplicities, coupling constants (J), and integrations are summarized

below. These values are predicted based on analyses of structurally similar piperazine

derivatives and benzyl carbamates.[5][6]

Proton

Assignment

Predicted δ

(ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

H10, H11, H12

(Aromatic)
7.30 - 7.45 Multiplet (m) - 5H

H8 (Benzylic

CH₂)
5.15 - 5.25

Singlet (s) or AB

quartet
- 2H

N-H (Amide) ~6.0 - 7.0
Broad Singlet (br

s)
- 1H

H2 ~4.40 - 4.50 Quartet (q) ~7.0 1H

H5a, H6a ~3.80 - 4.20 Multiplet (m) - 2H

H5b, H6b ~3.20 - 3.60 Multiplet (m) - 2H

H(Me) ~1.45 Doublet (d) ~7.0 3H

Interpretation:

Aromatic Region (δ 7.30-7.45): The five protons of the benzyl group phenyl ring appear as a

complex multiplet, a characteristic signature for a monosubstituted benzene ring.
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Benzylic Protons (δ 5.15-5.25): The two protons of the benzylic methylene (C8) are

chemically equivalent and appear as a singlet. In some chiral environments or different

solvents, they may become diastereotopic and appear as an "AB quartet". Their downfield

shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

Amide Proton (δ ~6.0-7.0): The N-H proton of the lactam functionality typically appears as a

broad singlet. Its chemical shift can be highly variable and dependent on concentration and

solvent.

Piperazine Ring Protons (δ 3.20-4.50): The protons on the piperazine ring present a complex

pattern. The methine proton at the chiral center (H2) is expected to be a quartet due to

coupling with the adjacent methyl protons. The remaining four protons on C5 and C6 are

diastereotopic and will appear as complex, overlapping multiplets.

Methyl Protons (δ ~1.45): The three protons of the methyl group at C2 appear as a clean

doublet, resulting from coupling to the single adjacent proton (H2). This doublet is a key

identifier for the 2-methyl substitution pattern.

¹³C NMR Data and Interpretation
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Carbon Assignment Predicted δ (ppm)

C3 (Amide C=O) ~168.0

C7 (Carbamate C=O) ~155.5

C9 (Aromatic, ipso) ~135.8

C10, C11, C12 (Aromatic) 128.0 - 129.0

C8 (Benzylic CH₂) ~67.5

C2 ~55.0

C5, C6 40.0 - 48.0

C2-Me ~16.0
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Interpretation:

Carbonyl Carbons (δ > 150): Two distinct carbonyl signals confirm the presence of both the

amide (C3, ~168.0 ppm) and the carbamate (C7, ~155.5 ppm) functionalities.[5] The amide

carbonyl is typically further downfield.

Aromatic Carbons (δ 128-136): Four signals are expected for the six aromatic carbons due

to symmetry, with the ipso-carbon (C9) being the most deshielded.

Benzylic Carbon (C8, δ ~67.5): This signal is characteristic of the benzylic carbon attached

to the carbamate oxygen.

Aliphatic Carbons (δ 15-60): The signals for the piperazine ring carbons (C2, C5, C6) and the

methyl group appear in the upfield region. The chiral center carbon (C2) is found around 55.0

ppm, while the methyl carbon (C2-Me) appears at approximately 16.0 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation corresponding to molecular

vibrations.

Experimental Protocol: FTIR-ATR
Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for obtaining IR

spectra of solid or liquid samples without extensive preparation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., a diamond crystal).

Background Scan: Record a background spectrum of the clean, empty ATR crystal to

subtract atmospheric (CO₂, H₂O) and instrumental interferences.[7]

Sample Analysis: Place a small amount of the neat compound directly onto the ATR crystal.

Apply pressure to ensure good contact.

Data Acquisition: Record the sample spectrum over a wavenumber range of 4000-400 cm⁻¹.

[7] The final spectrum is presented in terms of transmittance or absorbance.
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IR Data and Interpretation
The IR spectrum is dominated by strong absorptions from the N-H and C=O bonds. The key

vibrational frequencies are tabulated below, with interpretations based on established

correlation tables and data from similar piperazine structures.[5]

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3250 N-H Stretch Amide

~3030 C-H Stretch Aromatic

2850 - 2960 C-H Stretch Aliphatic (CH, CH₂, CH₃)

~1710 C=O Stretch Carbamate

~1685 C=O Stretch Amide (Lactam)

1450 - 1600 C=C Bends Aromatic Ring

~1250 C-N Stretch Amine/Amide

Interpretation:

N-H Stretching (~3250 cm⁻¹): A moderately strong, somewhat broad peak in this region is a

clear indication of the N-H bond in the secondary amide (lactam) ring.

C=O Stretching (~1710 and ~1685 cm⁻¹): The presence of two distinct and strong carbonyl

absorption bands is the most telling feature of the IR spectrum. The higher frequency band

(~1710 cm⁻¹) is assigned to the carbamate (Cbz) carbonyl, while the lower frequency band

(~1685 cm⁻¹) corresponds to the amide carbonyl. This separation is a definitive diagnostic

feature.

C-H Stretching (2850-3030 cm⁻¹): Weaker bands just above 3000 cm⁻¹ are characteristic of

aromatic C-H stretches, while those just below 3000 cm⁻¹ arise from the aliphatic C-H bonds

of the piperazine ring and methyl group.

Mass Spectrometry (MS)
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Mass spectrometry provides the exact molecular weight and crucial information about the

molecule's structure through the analysis of its fragmentation patterns.

Experimental Protocol: ESI-TOF
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the

topic compound, minimizing premature fragmentation and clearly showing the molecular ion.

Time-of-Flight (TOF) analysis provides high-resolution mass data.

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: An ESI-TOF mass spectrometer.

Ionization Mode: Operate in positive ion mode to generate protonated ([M+H]⁺) or sodiated

([M+Na]⁺) adducts.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data over a mass

range of m/z 50-500.

MS Data and Fragmentation Analysis
The analysis confirms the molecular formula and provides structural clues from fragmentation.

m/z (predicted) Ion Formula Description

249.1234 [C₁₃H₁₇N₂O₃]⁺
Protonated molecular ion

([M+H]⁺)

271.1053 [C₁₃H₁₆N₂O₃Na]⁺
Sodiated molecular ion

([M+Na]⁺)

157.0972 [C₈H₁₃N₂O]⁺
Fragment from loss of

benzyloxy group (C₇H₇O)

91.0542 [C₇H₇]⁺
Tropylium ion, characteristic of

a benzyl group
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Molecular Formula: C₁₃H₁₆N₂O₃ Exact Mass: 248.1161 g/mol Monoisotopic Mass: 248.11609

Da

Proposed Fragmentation Pathway
Under ESI conditions, the primary fragmentation event often involves the cleavage of the labile

benzyl-oxygen bond of the Cbz protecting group.

[M+H]⁺
m/z = 249.12

Tropylium Ion
[C₇H₇]⁺

m/z = 91.05

Cleavage of
Cbz group

Decarboxylated Piperazine
[C₆H₁₁N₂O]⁺
m/z = 127.09

Loss of C₇H₇O₂ (benzyloxycarbonyl radical)

Loss of Benzyl
[C₆H₉N₂O₃]⁺
m/z = 157.06

Loss of C₇H₈ (toluene)

Click to download full resolution via product page

Caption: Proposed major fragmentation pathways for (S)-benzyl 2-methyl-3-oxopiperazine-1-
carboxylate in ESI-MS.

Interpretation:

Molecular Ion Peak: The most critical data point is the high-resolution mass of the protonated

molecular ion ([M+H]⁺) at m/z 249.1234, which confirms the elemental composition of

C₁₃H₁₆N₂O₃.

Tropylium Ion (m/z 91.05): The observation of a strong signal at m/z 91 is a classic

diagnostic peak for compounds containing a benzyl group.[8] It corresponds to the highly

stable tropylium cation.

Other Fragments: Other fragmentation pathways, such as the loss of the entire

benzyloxycarbonyl group or neutral loss of toluene, can provide further corroborating

evidence for the assigned structure.

Conclusion
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The comprehensive spectroscopic analysis using NMR, IR, and MS provides a unique and

definitive fingerprint for (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate. ¹H and ¹³C NMR

spectroscopy elucidates the precise carbon-hydrogen framework and confirms the

stereochemical integrity of the chiral center. IR spectroscopy provides rapid confirmation of key

functional groups, notably the distinct amide and carbamate carbonyls. Finally, high-resolution

mass spectrometry validates the elemental composition and offers structural insights through

predictable fragmentation patterns. Together, these techniques form a robust, self-validating

system for the unambiguous identification and quality assessment of this important synthetic

intermediate, ensuring its suitability for downstream applications in pharmaceutical research

and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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